molecular formula C10H10Co B1669278 Cobaltocene CAS No. 1277-43-6

Cobaltocene

Cat. No.: B1669278
CAS No.: 1277-43-6
M. Wt: 189.12 g/mol
InChI Key: SNBRJOIYNQIWSZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cobaltocene, also known as Bis(cyclopentadienyl)cobalt(II), is an organocobalt compound . It primarily targets the process of energy storage and conversion . It has been found to be unusually efficient when used as a co-catalyst in reactions, directly delivering protons and electrons to the catalyst .

Mode of Action

This compound has 19 valence electrons, one more than usually found in organotransition metal complexes . This additional electron occupies an orbital that is antibonding with respect to the Co–C bonds . Many chemical reactions of this compound are characterized by its tendency to lose this “extra” electron, yielding an 18-electron cation known as cobaltocenium .

Biochemical Pathways

This compound plays a significant role in the field of organometallic chemistry . It is involved in the synthesis of a wide range of formal electron counts . The versatility of metallocenes stems from their ability to stabilize metals with a wide range of valence electron counts .

Pharmacokinetics

It is known that this compound is a dark purple solid that sublimes readily slightly above room temperature . Due to the ease with which it reacts with oxygen, the compound must be handled and stored using air-free techniques .

Result of Action

The result of this compound’s action is the creation of a stable 18-electron cation known as cobaltocenium . This process is characterized by the loss of the “extra” electron from this compound . The compound’s action has potential applications in the fields of catalysis and materials chemistry .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen . It sublimes readily slightly above room temperature and reacts easily with oxygen . Therefore, it must be handled and stored using air-free techniques .

Biochemical Analysis

Biochemical Properties

It is known to be a powerful electron donor and is widely used as a dopant to prepare molecular semiconductors due to its low solid-state ionization energy . The dopant improves charge injection and transport in electronic devices .

Cellular Effects

It is known to be used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency . This suggests that it may have some influence on cellular processes related to energy conversion.

Molecular Mechanism

It is known to act as a one-electron reducing agent in the laboratory . It reacts with carbon monoxide to prepare cobalt (I) derivative, cyclopentadienylcobalt dicarbonyl .

Temporal Effects in Laboratory Settings

It is known to be used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency , suggesting that it may have some long-term effects on cellular function.

Metabolic Pathways

It is known to act as a one-electron reducing agent in the laboratory , suggesting that it may interact with certain enzymes or cofactors.

Transport and Distribution

It is known to be used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency , suggesting that it may have some effects on its localization or accumulation.

Subcellular Localization

It is known to be used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency , suggesting that it may have some effects on its activity or function.

Comparison with Similar Compounds

Cobaltocene is similar to other metallocenes such as ferrocene, nickelocene, and rhodocene . it is unique due to its 19-valence electron configuration, which gives it distinct redox properties .

These comparisons highlight the unique electronic properties of bis(cyclopentadienyl)cobalt(II) that make it valuable in various applications.

Properties

CAS No.

1277-43-6

Molecular Formula

C10H10Co

Molecular Weight

189.12 g/mol

IUPAC Name

cobalt(2+);cyclopenta-1,3-diene

InChI

InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2

InChI Key

SNBRJOIYNQIWSZ-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2]

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Co+2]

Appearance

Solid powder

melting_point

343 to 345 °F (NTP, 1992)

1277-43-6

physical_description

Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992)
Black-purple or black solid;  Insoluble in water;  [CAMEO] Black-violet crystals;  [Acros Organics MSDS]

Pictograms

Flammable; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cobaltocene;  Kobaltocen;  Dicyclopentadienylcobalt; 

Origin of Product

United States

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